REACTION_CXSMILES
|
[Cl:1][C:2]1[C:21]([Cl:22])=[CH:20][C:5]2[NH:6][C:7]([C:9]3[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[C:11]([N+:17]([O-])=O)[CH:10]=3)=[N:8][C:4]=2[CH:3]=1>[Zn].C(O)(=O)C>[Cl:22][C:21]1[C:2]([Cl:1])=[CH:3][C:4]2[NH:8][C:7]([C:9]3[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[C:11]([NH2:17])[CH:10]=3)=[N:6][C:5]=2[CH:20]=1
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Name
|
product
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Quantity
|
3.09 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC2=C(NC(=N2)C2=CC(=C(C=C2)OC)[N+](=O)[O-])C=C1Cl
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Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
21.68 g
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Type
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catalyst
|
Smiles
|
[Zn]
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Type
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CUSTOM
|
Details
|
with stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
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Details
|
After stirring 1.5 hours
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Duration
|
1.5 h
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Type
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FILTRATION
|
Details
|
zinc was filtered from the mixture
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Type
|
CONCENTRATION
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Details
|
the solution was concentrated to a dark oil
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Type
|
ADDITION
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Details
|
Methylene chloride (100 mL) was added to the oil
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Type
|
CUSTOM
|
Details
|
the desired product crystallized out overnight (0.3154 g), mp>300° C.
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC2=C(NC(=N2)C=2C=CC(=C(C2)N)OC)C=C1Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |